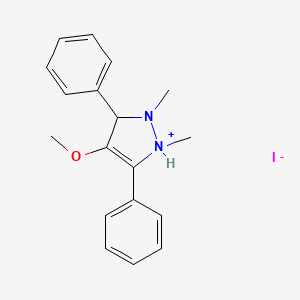
1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of benzylhydrazine with 1,3-diphenylpropane-1,3-dione under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyloxy moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile, ambient temperature.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Hydrogenated pyrazole compounds.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the benzyloxy group.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Benzylpyrazole-4-boronic acid pinacol ester: This compound shares the benzylpyrazole core but has different substituents, leading to distinct chemical properties and applications.
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another derivative with unique boronic acid functionality, used in different chemical reactions and research applications.
4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues: These compounds have a triazole ring instead of a pyrazole ring, resulting in different biological activities and uses.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
60627-98-7 |
|---|---|
Fórmula molecular |
C29H24N2O |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-benzyl-3,5-diphenyl-4-phenylmethoxypyrazole |
InChI |
InChI=1S/C29H24N2O/c1-5-13-23(14-6-1)21-31-28(26-19-11-4-12-20-26)29(32-22-24-15-7-2-8-16-24)27(30-31)25-17-9-3-10-18-25/h1-20H,21-22H2 |
Clave InChI |
VSUOOGLKLZVNCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)


![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)


-](/img/structure/B14603592.png)
